molecular formula C10H9ClO B097212 7-Chloro-2-tetralone CAS No. 17556-19-3

7-Chloro-2-tetralone

Cat. No. B097212
CAS RN: 17556-19-3
M. Wt: 180.63 g/mol
InChI Key: CSIHHNSBJNDXNO-UHFFFAOYSA-N
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Description

7-Chloro-2-tetralone is a chemical compound with the CAS Number: 17556-19-3 . Its molecular weight is 180.63 and its IUPAC name is 7-chloro-3,4-dihydro-2 (1H)-naphthalenone .


Molecular Structure Analysis

The molecular formula of 7-Chloro-2-tetralone is C10H9ClO . The InChI code is 1S/C10H9ClO/c11-9-3-1-7-2-4-10 (12)6-8 (7)5-9/h1,3,5H,2,4,6H2 .


Physical And Chemical Properties Analysis

7-Chloro-2-tetralone is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Organic Synthesis

7-Chloro-2-tetralone is a valuable compound in organic synthesis due to its strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds .

Pharmaceuticals

This compound is used in the pharmaceutical industry. Many α-tetralone derivatives are building blocks that have been used in the synthesis of therapeutically functional compounds .

Antibiotics

7-Chloro-2-tetralone is used in the synthesis of some antibiotics. This highlights its importance in the medical field, particularly in fighting bacterial infections .

Antidepressants

It is also used in the synthesis of certain antidepressants. This makes it a crucial compound in the treatment of mental health disorders .

Alzheimer’s Disease Treatment

7-Chloro-2-tetralone is used in the production of acetylcholinesterase inhibitors effective for treating Alzheimer’s disease .

Antitumor Activity

Certain alkaloids possessing antitumor activity are synthesized using α-tetralone derivatives, which can be derived from 7-Chloro-2-tetralone .

Antimalarial and Antipsychotic Applications

7-Chloro-2-tetralone derivatives have shown potential in antimalarial and antipsychotic therapeutic applications .

Co-culture of Pathogenic Endophytes

In a study, the co-culture of Nigrospora oryzae and Beauveria bassiana, the pathogenic endophytes in the seeds of Dendrobium officinale, were examined for their antagonistic relationship by the production of metabolite. One new chlorotetralone (1) and five known compounds were produced .

Safety and Hazards

The safety information for 7-Chloro-2-tetralone indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, and H319 , which correspond to harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. The precautionary statements include P261, P302, P305, P338, P351, and P352 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, IF ON SKIN: Wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes, and more.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of anti-depressant molecules . Therefore, it can be inferred that its targets may be related to the neurological system, possibly involving neurotransmitter pathways.

Mode of Action

Given its use in the synthesis of anti-depressant molecules , it may interact with its targets to modulate the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders .

Biochemical Pathways

Considering its role in the synthesis of anti-depressant molecules , it may be involved in the modulation of biochemical pathways related to neurotransmitter synthesis, release, reuptake, or degradation.

Result of Action

Given its role in the synthesis of anti-depressant molecules , it may contribute to the alleviation of depressive symptoms by modulating neurotransmitter levels in the brain.

properties

IUPAC Name

7-chloro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIHHNSBJNDXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398940
Record name 7-Chloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-tetralone

CAS RN

17556-19-3
Record name 7-Chloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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